REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][CH2:7][CH2:8][CH2:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1)=[O:5].Cl[C:20](OCC)=[O:21]>C(O)C>[N:10]1([CH2:9][CH2:8][CH2:7][N:6]2[C:4](=[O:5])[C:3]3[C:2](=[CH:18][CH:17]=[CH:16][CH:15]=3)[NH:1][C:20]2=[O:21])[CH:14]=[CH:13][N:12]=[CH:11]1
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)NCCCN2C=NC=C2)C=CC=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated in an oil bath at 95°-105° C. for 1.5 hours
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Duration
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1.5 h
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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ADDITION
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Details
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The residue was mixed with 100 ml of ethanol and 3.2 g of potassium hydroxide
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Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
The white precipitate was separated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)CCCN1C(NC2=CC=CC=C2C1=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |